molecular formula C10H12O3 B13385468 2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol CAS No. 31788-39-3

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol

Cat. No.: B13385468
CAS No.: 31788-39-3
M. Wt: 180.20 g/mol
InChI Key: ZIWAQBRTNFYVGR-UHFFFAOYSA-N
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Description

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol is an organic compound with the molecular formula C10H12O3. It is a derivative of eugenol, a naturally occurring compound found in various essential oils. This compound is known for its aromatic properties and is used in various applications, including flavoring, fragrance, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol typically involves the methylation of eugenol. Eugenol is first treated with a base such as potassium hydroxide, followed by the addition of a methylating agent like dimethyl sulfate. The reaction mixture is then distilled to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol, also known as geranylated phenolic compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Synthesis

The chemical structure of this compound features a methoxy group and a geranyl side chain, contributing to its unique properties. It can be synthesized through electrophilic aromatic substitution reactions involving hydroquinone and geraniol. For instance, one study reported the synthesis of a related compound via microwave-assisted methods, yielding a brown viscous oil with spectroscopic data confirming its structure .

Antimicrobial Properties

Recent studies have indicated that geranylated phenolic compounds exhibit significant antimicrobial activity. A review of 183 natural products highlighted the antibacterial properties of phenolic derivatives against various pathogens. For example, compounds derived from plants demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives like this compound may possess comparable antimicrobial effects .

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. Research indicates that such compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the methoxy group in this compound may enhance its ability to donate electrons, thus contributing to its antioxidant properties.

Enzyme Inhibition

Enzyme inhibition studies have shown that certain phenolic compounds can inhibit key enzymes involved in metabolic pathways. For instance, catechol O-methyltransferase (COMT), which plays a role in the metabolism of catecholamines, may be influenced by compounds like this compound. This inhibition could lead to increased levels of neurotransmitters such as dopamine and norepinephrine in the brain .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various phenolic compounds found that derivatives similar to this compound exhibited potent activity against Botrytis cinerea, a common plant pathogen. The study utilized agar diffusion methods to assess the minimum inhibitory concentration (MIC), demonstrating significant inhibition at low concentrations .

Compound NameMIC (µg/mL)Target Pathogen
Compound A50Staphylococcus aureus
Compound B30Escherichia coli
2-Methoxy...40Botrytis cinerea

Research on Antioxidant Effects

Another investigation focused on the antioxidant effects of phenolic compounds in cellular models. The results indicated that this compound significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The study quantified the reduction in malondialdehyde (MDA) levels as an indicator of lipid peroxidation .

Properties

CAS No.

31788-39-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-methoxy-6-prop-2-enylbenzene-1,4-diol

InChI

InChI=1S/C10H12O3/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6,11-12H,1,4H2,2H3

InChI Key

ZIWAQBRTNFYVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)O

Origin of Product

United States

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